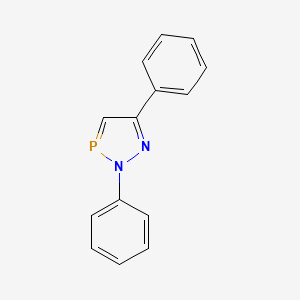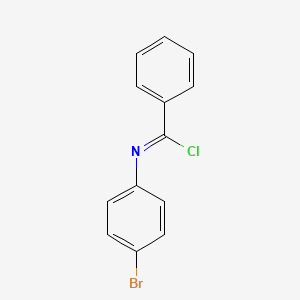
Benzenecarboximidoyl chloride, N-(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9BrClNO. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 4-bromophenyl group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- typically involves the reaction of benzenecarboximidoyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzenecarboximidoyl derivative.
科学的研究の応用
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound shares a similar bromophenyl group and exhibits antimicrobial and anticancer activities.
N-(4-Bromophenyl)-2-chloro-benzamide: Another related compound with similar structural features and applications in medicinal chemistry.
Uniqueness
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research fields.
特性
CAS番号 |
51300-42-6 |
|---|---|
分子式 |
C13H9BrClN |
分子量 |
294.57 g/mol |
IUPAC名 |
N-(4-bromophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClN/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChIキー |
OJLZVWJPGCYGOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


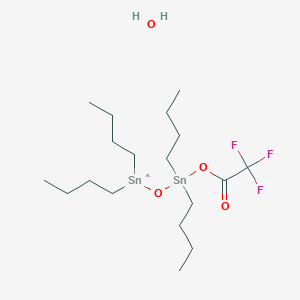
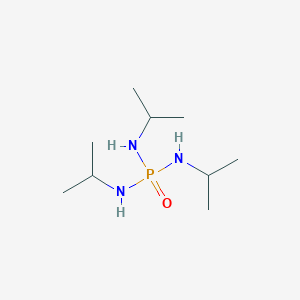
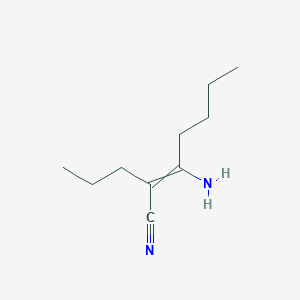
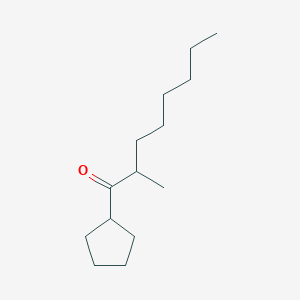
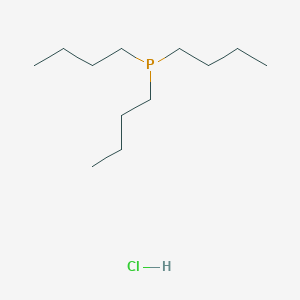
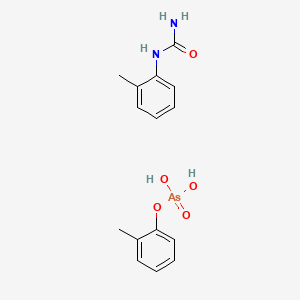
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
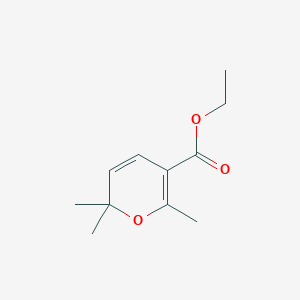
![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)
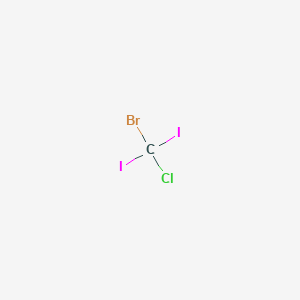

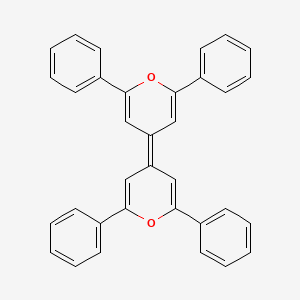
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
